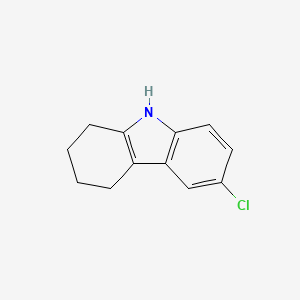

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

Description

The Role of Carbazole (B46965) and Tetrahydrocarbazole Scaffolds in Modern Medicinal Chemistry

Carbazole is an aromatic heterocyclic compound with a tricyclic structure, where two benzene (B151609) rings are fused to a central nitrogen-containing pyrrole (B145914) ring. wikipedia.orgnih.gov The tetrahydrocarbazole (THCz) scaffold is a partially saturated derivative, consisting of a pyrrole ring fused with a benzene ring and a cyclohexane (B81311) ring. wjarr.comwikipedia.org This structural motif is widespread in numerous natural products, particularly indole (B1671886) alkaloids, and is a cornerstone in the design of synthetic bioactive molecules. wjarr.combenthamdirect.com

The significance of these scaffolds in medicinal chemistry stems from their broad and potent pharmacological activities. nih.govnih.gov Derivatives of carbazole and tetrahydrocarbazole have been extensively investigated and have demonstrated a wide array of biological properties, including:

Antimicrobial and Antifungal Activity: Various carbazole derivatives have shown the ability to combat drug-resistant bacteria and fungal pathogens. nih.govwjarr.comnih.govlmaleidykla.lt For instance, chloro-substituted carbazole derivatives have exhibited notable antimicrobial activity against several bacterial species. nih.gov

Anticancer Potential: The tetrahydrocarbazole nucleus is present in several established anticancer drugs, such as the vinca (B1221190) alkaloids (vincristine, vinblastine). benthamdirect.com Synthetic derivatives have been shown to mediate anticancer effects through various mechanisms, including inducing apoptosis (programmed cell death), inhibiting cell cycle progression, and acting as DNA intercalators. benthamdirect.comnih.gov

Antiviral Properties: The carbazole core is recognized as an important scaffold in the discovery of antiviral drugs. nih.gov Compounds with this structure have been developed and have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and human papillomaviruses (HPVs). nih.govnih.gov

Neuroprotective and Antipsychotic Effects: Researchers have explored tetrahydrocarbazole derivatives for their potential in treating neurological disorders. nih.gov Some have shown promise as antidepressants by selectively inhibiting noradrenaline reuptake, while others have been investigated for antipsychotic and neuroprotective activities. tandfonline.comiajesm.commdpi.com

Anti-inflammatory and Antioxidant Activity: Many carbazole derivatives exhibit anti-inflammatory and antioxidant properties, which are relevant to a variety of disease states. nih.govmdpi.com

The versatility of the carbazole and tetrahydrocarbazole frameworks allows for chemical modifications at various positions (e.g., C-3, C-6, and N-9), enabling the synthesis of large libraries of compounds for screening and optimization in drug discovery programs. wjarr.com

Historical Development and Therapeutic Relevance of Carbazole Derivatives

The history of carbazole chemistry began in 1872 when it was first isolated from coal tar. nih.govmdpi.com However, its significance in medicinal chemistry grew substantially with the discovery of carbazole alkaloids in natural sources. nih.gov In 1965, the first naturally occurring carbazole alkaloid, murrayanine, was identified from the curry tree (Murraya koenigii), a plant used in traditional Ayurvedic medicine. nih.govcabidigitallibrary.org This discovery marked a turning point, spurring further investigation into plant species of the Rutaceae family (genera Murraya, Glycosmis, Clausena) as rich sources of these compounds. mdpi.commdpi.comcabidigitallibrary.org

Over the decades, a multitude of carbazole alkaloids have been isolated and characterized, including notable examples like ellipticine (B1684216) and olivacine, which have been studied for their cytotoxic properties. wikipedia.org The therapeutic relevance of the carbazole scaffold is firmly established by its presence in several commercially available drugs. Examples include the anti-emetic drug ondansetron, used to prevent nausea and vomiting caused by cancer chemotherapy, and the veterinary non-steroidal anti-inflammatory drug (NSAID) carprofen (B1668582). wikipedia.orgbenthamdirect.com The development of the anticancer drug celiptium, an analog of ellipticine, for treating metastatic breast cancer further underscores the therapeutic value of this chemical class. mdpi.com The journey of carbazoles from a coal tar constituent to a key component in pharmaceuticals highlights their enduring importance in the search for new medicines. wikipedia.orgnih.gov

The 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole Scaffold as a Research Focus

Within the broader family of tetrahydrocarbazoles, the specific scaffold of this compound has emerged as a focal point for targeted research. The introduction of a chlorine atom at the 6-position of the tetrahydrocarbazole ring system significantly influences the molecule's electronic properties and biological activity, making it a valuable building block for medicinal chemists.

Research has centered on synthesizing and evaluating derivatives of this chlorinated scaffold for various therapeutic applications. For example, this compound-1-carboxamide is a known compound that has been investigated for its anti-Sirt1 activity. google.comepa.govebi.ac.uk The inhibition of Sirt1, a type of enzyme, is considered a potential therapeutic strategy for conditions such as cancer and metabolic diseases. google.com Furthermore, another derivative, N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, demonstrated a unique profile of broad-spectrum antiviral activity in laboratory studies. nih.gov This highlights the potential of the 6-chloro-substituted tetrahydrocarbazole core in developing novel therapeutic agents.

| Property | Value |

|---|---|

| Molecular Formula | C12H12ClNO uni.lu |

| Monoisotopic Mass | 221.06075 Da uni.lu |

| Predicted XlogP | 2.7 uni.lu |

In drug design, the concept of bioisosterism is a powerful strategy for lead optimization. nih.govresearchgate.net It involves replacing a functional group or a scaffold within a molecule with another that has similar physical or chemical properties, with the goal of enhancing activity, improving pharmacokinetic properties, or reducing toxicity. nih.govcambridgemedchemconsulting.com

The tetrahydrocarbazole ring system is considered a bioisostere of the β-carboline ring. tandfonline.com β-carbolines, like tetrahydrocarbazoles, are tricyclic nitrogen-containing heterocycles and are also found in many naturally occurring, biologically active alkaloids. tandfonline.comresearchgate.net The structural similarity allows medicinal chemists to perform "scaffold hopping," replacing the tetrahydrocarbazole core with a β-carboline ring (or vice versa) to explore new chemical space while aiming to retain the desired biological activity. nih.gov For instance, based on the anticancer activity of certain carbazole derivatives, researchers have designed and synthesized isosteric β-carboline derivatives, which also exhibited significant anticancer properties, validating the bioisosteric relationship between these two scaffolds. nih.govepa.gov This approach allows for the generation of novel compounds with potentially improved therapeutic profiles. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQQPGJXOHSTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315950 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36684-65-8 | |

| Record name | 36684-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1,2,3,4-tetrahydrocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Chloro 2,3,4,9 Tetrahydro 1h Carbazole and Its Derivatives

Classical and Contemporary Approaches to the Tetrahydrocarbazole Core

The foundational tetrahydrocarbazole structure is a common motif in various biologically active compounds, leading to the development of numerous synthetic strategies. wjarr.com

The direct synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is efficiently accomplished by the Fischer indole (B1671886) reaction between (4-chlorophenyl)hydrazine and cyclohexanone (B45756). The initial step is the condensation of these two reactants to form the corresponding cyclohexanone (4-chlorophenyl)hydrazone intermediate. This intermediate is then subjected to cyclization conditions, typically by heating in the presence of an acid catalyst, to yield the final product. wjarr.comtandfonline.com

The versatility of this method allows for the synthesis of a wide array of substituted tetrahydrocarbazoles by varying the substituents on either the phenylhydrazine (B124118) or the cyclohexanone starting materials. wjarr.comresearchgate.net Research has shown that this reaction can be applied to a range of substituted phenylhydrazines to produce the corresponding tetrahydrocarbazoles with varying yields. wjarr.com

Table 1: Examples of Substituted Tetrahydrocarbazoles via Fischer Indole Synthesis This table is generated based on representative examples found in the cited literature and illustrates the versatility of the Fischer Indole Synthesis. Yields are dependent on specific reaction conditions.

| Phenylhydrazine Reactant | Cyclohexanone Reactant | Resulting Tetrahydrocarbazole Derivative | Reported Yield Range (%) |

| Phenylhydrazine | Cyclohexanone | 2,3,4,9-Tetrahydro-1H-carbazole | 54-96 wjarr.comscribd.com |

| (4-Methoxyphenyl)hydrazine | Cyclohexanone | 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole | 29-49 wjarr.com |

| (4-Nitrophenyl)hydrazine | 2-Methylcyclohexanone | 4a-Methyl-6-nitro-1,2,3,4-tetrahydro-4aH-carbazole | Not specified nih.gov |

| Phenylhydrazine Hydrochloride | 2-Aminocyclohexanone Hydrochloride | 1-Oxo-1,2,3,4-tetrahydrocarbazole | 45-94 tandfonline.com |

The efficiency and conditions of the Fischer indole cyclization can be significantly influenced by the choice of catalyst. Traditionally, Brønsted acids such as glacial acetic acid, hydrochloric acid, or sulfuric acid have been used to promote the reaction. wjarr.comscribd.comresearchgate.net Polyphosphoric acid (PPA) is also an effective catalyst for the ring closure of related structures. wjarr.com

Modern advancements have introduced a variety of catalytic systems to improve yields and milden reaction conditions.

Lewis Acids: Ceric Ammonium (B1175870) Nitrate (CAN) has been employed as a catalyst for the reaction between substituted phenylhydrazine hydrochlorides and cyclohexanone, affording yields in the range of 85-95%. wjarr.com

Ionic Liquids: Room temperature ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim(BF4)], have been utilized as both solvent and catalyst, providing a greener alternative to traditional volatile organic solvents. wjarr.com

Palladium Catalysis: While not a classical Fischer indole pathway, palladium-catalyzed annulation of ketones with o-iodoanilines represents a modern alternative for synthesizing the tetrahydrocarbazole core under non-acidic conditions. orgsyn.org

Other Acid Catalysts: p-Toluenesulfonic acid (PTSA) has been shown to be an effective catalyst, with its acidity and efficiency enhanced when used in solvents like hexafluoroisopropanol (HFIP). nih.gov

An alternative classical route to the tetrahydrocarbazole skeleton is the Bischler reaction. acs.org This method involves the reaction of an α-haloketone with an arylamine. For the synthesis of tetrahydrocarbazoles, 2-chlorocyclohexanone (B41772) is reacted with a primary or secondary aromatic amine. acs.org The reaction is typically carried out in a high-boiling solvent like cellosolve, and the resulting 2-arylaminocyclohexanone intermediate is then cyclized in high yield. acs.org The cyclization step often requires a catalyst, such as a mixture of anhydrous magnesium chloride and the corresponding aryl amine hydrohalide. acs.org Although potentially attractive due to the ready availability of starting materials, this method can be complicated by the air sensitivity of the tetrahydrocarbazole products. acs.org

Fischer Indole Synthesis Protocols

Targeted Synthesis of this compound

The most direct and common method for preparing this compound is the Fischer indole synthesis, as detailed previously, using (4-chlorophenyl)hydrazine and cyclohexanone. This approach installs the chlorine atom at the desired position from the outset.

An alternative synthetic strategy involves the direct chlorination of the pre-formed 2,3,4,9-tetrahydro-1H-carbazole parent molecule. However, this approach presents significant challenges in controlling the regioselectivity. Electrophilic aromatic substitution on the electron-rich carbazole (B46965) nucleus would likely lead to a mixture of chlorinated isomers, complicating purification and reducing the yield of the desired 6-chloro product.

Modern synthetic methods offer potential solutions for site-selective functionalization. Late-stage C-H functionalization reactions are a powerful tool for introducing atoms at specific positions in complex molecules. nih.gov While direct aromatic C-H chlorination remains a challenge for selectivity on this scaffold, methods for C(sp³)–H chlorination have been developed. For instance, a system using an azidoiodinane and a copper(II) chloride complex has been shown to selectively chlorinate tertiary C(sp³)–H bonds under mild conditions. nih.gov In a related carbazole system, a non-benzylic tertiary C(sp³)–H bond on the cyclohexane (B81311) ring was selectively chlorinated, demonstrating the potential of such methods to functionalize the aliphatic portion of the tetrahydrocarbazole core. nih.gov Application of such a strategy to the aromatic ring of tetrahydrocarbazole for selective 6-position chlorination is not a standard reported procedure, making the Fischer-Indole route from a pre-chlorinated precursor the more reliable method.

Preparation of Key Precursors for the Compound

The synthesis of this compound and its derivatives hinges on the efficient construction of key precursors, primarily the tricyclic core structure. A common and foundational precursor is the corresponding ketone, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one.

The assembly of this tetrahydrocarbazole scaffold is frequently achieved through the well-established Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with a cyclic ketone under acidic conditions. Specifically, (4-chlorophenyl)hydrazine is reacted with cyclohexanone-2-carboxylic acid or a similar cyclohexanone derivative. The reaction proceeds via a hydrazone intermediate, which, upon treatment with an acid catalyst, undergoes a acs.orgacs.org-sigmatropic rearrangement (the Fischer rearrangement) followed by cyclization and aromatization to yield the tetrahydrocarbazole ring system.

Another widely used method for creating the core tricyclic structure is the Borsche-Drechsel cyclization. epa.gov This reaction involves the condensation of a phenylhydrazine with cyclohexanone to form a phenylhydrazone, which is then cyclized in the presence of a strong acid like sulfuric acid or polyphosphoric acid to form the tetrahydrocarbazole. epa.gov For the synthesis of the chloro-substituted target, 4-chlorophenylhydrazine (B93024) serves as the starting material.

A notable precursor for many advanced syntheses is 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one . An efficient, scalable process for this key intermediate has been developed, which starts with the reaction of (4-chlorophenyl)hydrazine hydrochloride and 2-chlorocyclohexanone in a suitable solvent. This approach provides the necessary ketone functionality in place for subsequent modifications, such as amination reactions. researchgate.net

Advanced Synthetic Techniques and Sustainable Chemistry

Modern synthetic efforts are increasingly directed towards methods that are not only efficient but also sustainable and capable of producing stereochemically defined molecules. These advanced techniques include asymmetric synthesis and direct C-H functionalization, which minimize waste and reduce the number of synthetic steps.

Asymmetric Synthesis Methodologies

The generation of single-enantiomer carbazole derivatives is crucial for their application in medicinal chemistry. Asymmetric synthesis provides direct routes to these chiral molecules, avoiding the need for classical resolution of racemic mixtures.

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to achieve kinetic resolutions of racemic intermediates. Lipases, in particular, are widely used for the enantioselective acylation of racemic alcohols or the hydrolysis of racemic esters.

In the synthesis of carbazole precursors, a lipase-catalyzed kinetic resolution can be a key step. For instance, a racemic alcohol precursor to the carbazole core can be resolved using a lipase (B570770) such as Pseudomonas sp. lipase (LIP301) or Amano Lipase PS-C II. jst.go.jpnih.gov The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted alcohol, providing both enantiomers in high optical purity. nih.govnih.gov

A study on the synthesis of the core structure of carquinostatin A demonstrated the use of Lipase QLM (from Meito Sangyo) to catalyze the enantioselective acetylation of a racemic tetrahydrocarbazole alcohol. nih.gov This reaction produced the (R)-acetate and the (S)-alcohol with high enantioselectivity, establishing a critical chiral center for the total synthesis. nih.gov The efficiency of such resolutions is often high, as highlighted in the kinetic resolution of a racemic 2-phenylethanol (B73330) derivative using Amano Lipase PS-C II, which yielded the (R)-alcohol with 99.6% enantiomeric excess (ee) and the corresponding (S)-acetate. nih.gov

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution in Heterocyclic Synthesis

| Lipase | Substrate | Reaction Type | Product 1 (ee%) | Product 2 (ee%) | Reference |

| Lipase QLM | Racemic Tetrahydrocarbazole Alcohol | Acetylation | (-)-Acetate (R-config) | (+)-Alcohol (S-config) | nih.gov |

| Amano Lipase PS-C II | Racemic 2-phenylethanol derivative | Acetylation | (R)-Alcohol (99.6%) | (S)-Acetate (76.9%) | nih.gov |

| Pseudomonas sp. lipase (LIP301) | Racemic C1-symmetric biaryl with carbazole moiety | Esterification | (R)-Monoester | (S)-Alcohol | jst.go.jp |

Asymmetric reductive amination is a powerful and direct method for synthesizing chiral amines from prochiral ketones. This strategy has been successfully applied to the synthesis of enantiomerically pure 1-amino-6-chloro-2,3,4,9-tetrahydro-1H-carbazole derivatives. acs.orgresearchgate.net

The process involves the condensation of the precursor, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one , with a chiral amine, such as (R)-(+)-1-(4-methoxyphenyl)ethylamine, to form a diastereomeric mixture of imines or enamines. researchgate.net This is followed by reduction of the intermediate. The chiral auxiliary directs the hydride attack to one face of the C=N double bond, leading to the preferential formation of one diastereomer of the product amine. Subsequent removal of the chiral auxiliary yields the desired enantiopure primary amine. researchgate.net

Research has shown that this method can achieve high diastereoselectivity, with diastereomeric excesses (de) up to 96% being reported. acs.orgresearchgate.net The final amine product, (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, can then be isolated as a unique salt with 2-picolinic acid, facilitating purification and subsequent amide coupling reactions. acs.orgresearchgate.net This approach has proven practical and scalable for producing multi-kilogram quantities of the target compound with over 99.5% enantiomeric purity. researchgate.net

Table 2: Key Steps in Asymmetric Reductive Amination

| Step | Description | Key Reagents | Outcome | Reference |

| 1 | Imine/Enamine Formation | 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one, Chiral (phenyl)ethylamine | Diastereomeric imine/enamine mixture | acs.orgresearchgate.net |

| 2 | Diastereoselective Reduction | Hydride source (e.g., NaBH₄) | Diastereomerically enriched amine | researchgate.net |

| 3 | Chiral Auxiliary Removal | Hydrogenolysis (e.g., H₂, Pd/C) | Enantiopure primary amine | researchgate.net |

| 4 | Product Isolation | 2-Picolinic acid | Crystalline salt of the target amine | acs.orgresearchgate.net |

C-H Functionalization Routes

Direct C-H functionalization is a paradigm of sustainable chemistry, as it avoids the pre-functionalization of substrates, thereby reducing step counts and waste generation. nih.gov These methods aim to directly convert a C-H bond into a C-N, C-C, or C-O bond.

A novel and efficient method for the C-H amination of tetrahydrocarbazoles utilizes a process known as C-H functionalization via Intermediate PeroxideS (CHIPS). nih.govrsc.org This two-step procedure uses elemental oxygen as the oxidant and is catalyzed by light, making it a green synthetic route. nih.govnih.gov

The first step involves the photocatalyzed oxidation of the tetrahydrocarbazole substrate. nih.gov In the presence of a photosensitizer (like Rose Bengal) and visible light, singlet oxygen is generated, which reacts with the tetrahydrocarbazole at the C1 position to form a hydroperoxide intermediate. rsc.orgnih.gov This hydroperoxide often precipitates from the reaction solvent (e.g., toluene) and can be easily isolated by filtration without further purification. nih.gov

In the second step, the isolated hydroperoxide is activated by a Brønsted acid (such as acetic acid or methanesulfonic acid). rsc.org This activation facilitates a nucleophilic substitution reaction where an amine nucleophile (e.g., an aniline (B41778) derivative) attacks the C1 position, displacing the hydroperoxide leaving group (which becomes water). nih.govnih.gov This method allows for the direct formation of a C-N bond at the C1 position of the tetrahydrocarbazole ring. The entire process can be performed in a one-pot fashion, affording the aminated products in high yields within a few hours. rsc.orgnih.gov

Table 3: Representative Results of the CHIPS Amination of Tetrahydrocarbazoles

| Tetrahydrocarbazole Derivative | Nucleophile | Acid Catalyst | Yield (%) | Reference |

| Tetrahydrocarbazole | 5-Nitroindoline | - | 95% | nih.gov |

| 6-Bromo-tetrahydrocarbazole | 4-Aminobenzonitrile | Acetic Acid | 80% | nih.gov |

| Tetrahydrocarbazole | 4-Aminobenzonitrile | Acetic Acid | 80% | nih.gov |

| 6-Bromo-tetrahydrocarbazole | Aniline | Acetic Acid | - | nih.gov |

Diastereoselective Oxidative Coupling Processes

Oxidative coupling reactions represent a powerful strategy for forming C-C and C-heteroatom bonds, often streamlining synthetic pathways by functionalizing C-H bonds directly. nih.gov A notable diastereoselective method applicable to the synthesis of tetrahydrocarbazole derivatives involves a two-step C-H amination process that utilizes elemental oxygen as the sole oxidant, aligning with green chemistry principles. nih.gov

This process, termed C-H functionalization via Intermediate PeroxideS (CHIPS), avoids the need for expensive catalysts or harsh oxidants often required in such transformations. nih.gov The methodology proceeds as follows:

Oxidative Hydroperoxidation: In the initial step, a tetrahydrocarbazole derivative is subjected to a photocatalyzed oxidation. This is achieved using visible light and a photosensitizer, such as Rose Bengal, in the presence of elemental oxygen. This reaction generates a hydroperoxide intermediate, which, in solvents like toluene, may precipitate and can be conveniently isolated by simple filtration without extensive purification. nih.gov

Acid-Catalyzed Nucleophilic Substitution: The isolated hydroperoxide is then activated by a Brønsted acid. This activation facilitates the introduction of a nucleophile, such as an aniline, leading to a C-N coupling product. The hydroperoxide moiety effectively functions as a leaving group in this nucleophilic substitution step. nih.gov

This two-step procedure allows for the convenient functionalization of the tetrahydrocarbazole scaffold, providing access to a range of pharmaceutically relevant N-arylated derivatives. nih.gov

Diels-Alder Cycloaddition Reactions in Polycyclic Tetrahydrocarbazole Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in synthetic chemistry for constructing six-membered rings and has been effectively applied to the synthesis of complex, polycyclic tetrahydrocarbazoles. rsc.orgrsc.org Traditional thermal Diels-Alder reactions of 2-vinylindoles have long been used, but modern advancements have introduced catalytic and more versatile approaches. rsc.orgrsc.org

A significant strategy involves a redox umpolung approach using visible light photoredox catalysis. rsc.orgrsc.org In this method, the single-electron oxidation of an electron-rich 2-vinylindole generates a radical cation. This transformation alters the substrate's electronic properties, enabling a [4+2] cycloaddition with otherwise unreactive conjugated alkenes. rsc.orgrsc.org This radical cation cycloaddition proceeds with good yields and diastereoselectivity, providing an efficient route to a new series of complex tetrahydrocarbazoles under mild conditions. rsc.orgrsc.org

Another approach involves the acid-catalyzed Diels-Alder reaction between an indole-based diene and a suitable dienophile. For instance, the reaction of 3-(indol-3-yl)maleimides with chalcone, catalyzed by p-toluenesulfonic acid (p-TsOH), yields tetrahydropyrrolo[3,4-c]carbazoles. nih.gov This reaction proceeds via a concerted mechanism, though it can result in a mixture of diastereoisomers. nih.gov To overcome this, a one-pot, two-step domino reaction can be employed where the initial cycloaddition is followed by an in-situ dehydrogenation with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to produce aromatized carbazole derivatives. nih.gov

Green Chemistry Paradigms in Synthesis

The synthesis of this compound and its derivatives has increasingly incorporated green chemistry principles to enhance sustainability, reduce waste, and improve efficiency. Key strategies include the use of microwave irradiation and ionic liquid catalysis.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For tetrahydrocarbazole synthesis, this technique has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.govresearchgate.netrsc.org

The classic Fischer indolization, used to create the tetrahydrocarbazole core from a phenylhydrazine and cyclohexanone, is one such reaction that benefits from microwave irradiation. researchgate.net Furthermore, subsequent derivatization steps, such as the N-alkylation of the tetrahydrocarbazole nitrogen and subsequent click reactions to form triazole derivatives, are also significantly enhanced. nih.govrsc.org In a comparative study for the synthesis of 1,2,3-triazole-based carbazole derivatives, the microwave irradiation method led to higher yields (72–96%) in a much shorter time frame compared to conventional heating (64–94%). nih.govrsc.org The significant time reduction, from hours to minutes or even seconds, highlights the efficiency of this green technique. nih.gov

| Reaction Step | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement with Microwave | Reference |

|---|---|---|---|---|

| Fischer Indolization | Several hours | 5-15 minutes | Significant yield increase | researchgate.net |

| Synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives | 9-19 hours | 31-68 seconds | Yields up to 96% (from 94% conventionally) | nih.govrsc.orgnih.gov |

Ionic Liquid Catalysis for Improved Yields and Reaction Times

Ionic liquids (ILs) are salts with low melting points that serve as environmentally benign solvents and catalysts. Their use in the synthesis of tetrahydrocarbazoles, particularly via the Fischer indole synthesis, offers several advantages. sci-hub.se Novel SO3H-functionalized ionic liquids have been designed as highly effective Brønsted acid catalysts for this transformation. sci-hub.sersc.orgresearchgate.net

| Reactants | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Phenylhydrazine + Cyclohexanone | [(HSO3-p)2im][HSO4] | Water | High | sci-hub.sersc.org |

| Substituted Phenylhydrazines + Cyclohexanones | SO3H-functionalized ILs | Water | 68-96% | sci-hub.seresearchgate.net |

Derivatization and Structural Modification Strategies

The tetrahydrocarbazole scaffold serves as a versatile template for further structural modification. Derivatization, particularly at the nitrogen atom of the indole ring, is a common strategy to modulate the biological and chemical properties of these compounds.

N-Substitution of the Tetrahydrocarbazole Nitrogen

The nitrogen atom of the tetrahydrocarbazole ring is a common site for alkylation and other substitutions. The N-H proton is acidic and can be removed by a strong base, allowing for nucleophilic attack by the resulting anion on an electrophile.

A standard and widely used method for N-alkylation involves treating the parent tetrahydrocarbazole with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govrsc.org The resulting indolide anion is then reacted with an alkyl halide (e.g., propargyl bromide, benzyl (B1604629) chloride) to furnish the N-substituted product. nih.govrsc.org This classical approach is effective for generating a wide array of derivatives. rsc.org

One-pot, three-component procedures have been developed that combine the initial Fischer indolization with a subsequent N-alkylation step. rsc.org This rapid and operationally simple method allows for the synthesis of diverse 1,2,3-trisubstituted indoles and tetrahydrocarbazoles from readily available aryl hydrazines, ketones, and alkyl halides in under 30 minutes with generally high yields. rsc.org This strategy has been used to generate libraries of N-substituted tetrahydrocarbazoles, including those with triazole-containing side chains, which are synthesized via N-propargylation followed by a copper-catalyzed cycloaddition. nih.govrsc.orgmdpi.com

| Derivative Name | Substituent at N-9 Position | Synthetic Note | Reference |

|---|---|---|---|

| 9-(Prop-2-yn-1-yl)-2,3,4,9-tetrahydro-1H-carbazole | -CH2-C≡CH | Prepared using propargyl bromide and NaH in DMF. Intermediate for click chemistry. | nih.gov |

| 9-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,9-tetrahydro-1H-carbazole | -CH2-(C2HN3)-C6H4Cl | Synthesized from the N-propargylated precursor; 90% yield. | mdpi.com |

| 9-((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,9-tetrahydro-1H-carbazole | -CH2-(C2HN3)-C6H4Br | Synthesized from the N-propargylated precursor; 92% yield. | mdpi.com |

| 9-((1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,9-tetrahydro-1H-carbazole | -CH2-(C2HN3)-C6H3Cl2 | Synthesized from the N-propargylated precursor; 94% yield. | mdpi.com |

| 9-Ethyl-tetrahydrocarbazole | -CH2CH3 | Intermediate in the synthesis of N-ethyl carbazole. | google.com |

Functionalization at Peripheral Positions of the Carbazole Core

The functionalization of the this compound core is a critical step in the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. Various synthetic strategies have been developed to introduce functional groups at different positions on the carbazole nucleus, including the aromatic ring and the saturated cyclohexene (B86901) moiety. These methods primarily involve electrophilic substitution reactions and modern transition-metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution is a fundamental method for functionalizing the benzene (B151609) ring of the tetrahydrocarbazole scaffold. byjus.commsu.edukhanacademy.org The existing chloro substituent at the C-6 position and the activating effect of the nitrogen atom influence the regioselectivity of these reactions.

Nitration: Nitration of 2,3,4,9-tetrahydro-1H-carbazole derivatives can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. msu.edu For instance, this compound can be nitrated to introduce a nitro group onto the aromatic ring. The subsequent reduction of the nitro group provides an amino functionality, a key precursor for further derivatization. niscpr.res.in A study on 2,3,4,9-tetrahydro-1H-carbazole derivatives reported the synthesis of 6-amino-2,3,4,9-tetrahydro-1H-carbazole from the corresponding 6-nitro derivative via reduction. niscpr.res.in

Halogenation: Halogenation introduces additional halogen atoms, which can serve as handles for subsequent cross-coupling reactions. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for this purpose.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. msu.edumasterorganicchemistry.com Friedel-Crafts acylation, for example, can be used to introduce a keto group, which can then be elaborated into more complex structures. The acylation of 1,2,3,4-tetrahydrocarbazole (B147488) with acetyl chloride is a known procedure to produce 1-acetyl tetrahydrocarbazole. mdpi.com

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying the carbazole core without the need for pre-functionalized starting materials. chim.it These methods often employ transition metal catalysts to activate specific C-H bonds.

Oxidative Coupling: A two-step procedure involving a photocatalyzed oxidation to form a hydroperoxide intermediate, followed by an acid-catalyzed nucleophilic substitution, has been used to functionalize the C-1 position of tetrahydrocarbazoles with various anilines. nih.gov This C-H amination uses elemental oxygen as the oxidant. nih.gov Another method reports a tert-butyl hypochlorite (B82951) mediated diastereoselective oxidative coupling for generating 1-functionalized tetrahydrocarbazoles. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions:

The chlorine atom at the C-6 position of the title compound is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. libretexts.orgscielo.br

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds, allowing the introduction of various primary and secondary amines at the C-6 position. libretexts.orgrsc.org

Suzuki, Stille, and Sonogashira Reactions: These reactions facilitate the formation of C-C bonds. The Suzuki reaction couples the aryl chloride with a boronic acid, the Stille reaction uses an organotin compound, and the Sonogashira reaction introduces an alkyne group. libretexts.orgyoutube.com These reactions are fundamental for constructing complex molecules with extended conjugation or specific substitution patterns.

Interactive Table: Methods for Functionalization of the Tetrahydrocarbazole Core

| Reaction Type | Reagents & Conditions | Position Functionalized | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Aromatic Ring (e.g., C-6) | Nitro (-NO₂) | msu.eduniscpr.res.in |

| Reduction of Nitro Group | e.g., SnCl₂, HCl or Na₂S₂O₄ | Aromatic Ring (e.g., C-6) | Amino (-NH₂) | niscpr.res.in |

| C-H Amination (CHIPS) | 1. O₂, Visible Light, Photosensitizer; 2. Aniline, Acid | C-1 | Amino (-NHR) | nih.gov |

| Oxidative Coupling | tert-Butyl hypochlorite | C-1 | Various Nucleophiles | researchgate.net |

| Friedel-Crafts Acylation | Acetyl chloride, Acetic acid | C-1 | Acetyl (-COCH₃) | mdpi.com |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base, Amine | C-6 (Cl position) | Amino (-NRR') | libretexts.orgrsc.org |

| Suzuki Coupling | Pd catalyst, Ligand, Base, Boronic Acid | C-6 (Cl position) | Aryl, Vinyl, etc. | libretexts.org |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base, Terminal Alkyne | C-6 (Cl position) | Alkynyl (-C≡CR) | libretexts.org |

Synthesis of Fused Ring Systems and Hybrid Derivatives

Building upon the functionalized this compound scaffold, various synthetic strategies are employed to construct fused heterocyclic rings and hybrid molecules. These more complex structures are often designed to mimic natural products or to explore new chemical space for biological activity.

Synthesis of Fused Ring Systems:

The construction of additional rings onto the carbazole framework leads to polycyclic systems with distinct structural and electronic properties.

Pyrano[3,2-a] and Pyrano[3,2-c]carbazoles: These fused systems can be synthesized through multi-component reactions. A one-pot, three-component reaction of aromatic aldehydes, malononitrile (B47326) or ethyl cyanoacetate, and a 4-hydroxycarbazole (B19958) derivative, catalyzed by triethylamine, has been reported for the synthesis of pyrano[3,2-c]carbazole derivatives. rsc.orgdocumentsdelivered.com The synthesis of pyrano[3,2-a]carbazole alkaloids has also been achieved using a 2-hydroxy-6-methylcarbazole as a key intermediate. rsc.org

Pyridocarbazoles: These nitrogen-containing fused systems are of significant interest due to their structural relation to ellipticine (B1684216) alkaloids. asianpubs.org Synthesis can be achieved through routes like the Fischer-indole synthesis followed by dehydrogenation of quinolylhydrazones of cyclohexanone. cdnsciencepub.com

Pyrrolo[3,4-c]carbazoles: These derivatives can be efficiently synthesized via a one-pot domino Diels-Alder reaction of in situ-generated 3-vinylindoles with activated dienophiles, followed by an aromatization step. nih.gov

Azine-Fused Carbazoles: A five-step sequence starting from commercially available 2,3-dihaloazines can be used to prepare carbazole-based helicenes fused with an azine ring like quinoxaline (B1680401) or pyrazine. beilstein-journals.org The key steps involve Sonogashira and Suzuki-Miyaura cross-coupling reactions followed by electrophilic and acid-catalyzed cyclizations. beilstein-journals.org

Synthesis of Hybrid Derivatives:

Hybrid molecules are created by covalently linking the this compound moiety to another pharmacophore, aiming to combine the properties of both fragments.

Carbazole-Oxadiazole Hybrids: A notable example involves combining the carbazole scaffold with a 1,3,4-oxadiazole (B1194373) ring. One synthetic pathway starts with (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid (carprofen), which is converted to its corresponding acid hydrazide. The hydrazide is then reacted with various acyl chlorides to form N,N'-disubstituted hydrazines, which can be cyclized to the 1,3,4-oxadiazole ring using a dehydrating agent like phosphorus oxychloride. nih.gov

Interactive Table: Synthesis of Fused and Hybrid Carbazole Derivatives

| Fused/Hybrid System | Synthetic Strategy | Key Intermediates/Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| Pyrano[3,2-c]carbazole | One-pot, three-component reaction | 4-Hydroxycarbazole, Aldehyde, Malononitrile/Ethyl cyanoacetate | Pyran ring fused to the 'c' face of the carbazole | rsc.orgdocumentsdelivered.com |

| Pyrano[3,2-a]carbazole | Multi-step synthesis | 2-Hydroxy-6-methylcarbazole | Pyran ring fused to the 'a' face of the carbazole | rsc.org |

| Pyridocarbazole | Fischer-indole synthesis & Dehydrogenation | Quinolylhydrazone of cyclohexanone | Pyridine (B92270) ring fused to the carbazole | asianpubs.orgcdnsciencepub.com |

| Pyrrolo[3,4-c]carbazole | Domino Diels-Alder reaction | In situ generated 3-vinylindole, Dienophile, DDQ | Pyrrole (B145914) ring fused to the 'c' face of the carbazole | nih.gov |

| Azine-fused Helicene | Multi-step cross-coupling and cyclization | 2,3-Dihaloazine, Carbazole boronic ester, Phenylacetylene | Quinoxaline or Pyrazine ring fused to the carbazole | beilstein-journals.org |

| Carbazole-1,3,4-Oxadiazole Hybrid | Multi-step synthesis and cyclization | Carprofen (B1668582), Hydrazine hydrate, Acyl chloride, POCl₃ | Carbazole linked to a 1,3,4-oxadiazole ring | nih.gov |

Reactivity and Mechanistic Pathways of 6 Chloro 2,3,4,9 Tetrahydro 1h Carbazole

Electrophilic and Nucleophilic Reactivity of the Tetrahydrocarbazole System

The reactivity of the 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole scaffold is characterized by both nucleophilic and electrophilic properties. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.com

The tetrahydrocarbazole system possesses nucleophilic centers, primarily the nitrogen atom of the pyrrole (B145914) ring and the electron-rich aromatic carbazole (B46965) ring. The nitrogen atom, with its lone pair of electrons, can act as a Lewis base and readily reacts with various electrophiles. wjarr.com This makes it a site for reactions like N-alkylation. The aromatic portion of the molecule is susceptible to electrophilic aromatic substitution, where an electrophile attacks the ring, leading to the substitution of a hydrogen atom. wjarr.comunibo.it The presence of the chlorine atom at the 6-position, being an electron-withdrawing group, can influence the regioselectivity of these reactions by deactivating the benzene (B151609) ring towards electrophilic attack.

Conversely, the tetrahydrocarbazole system can also exhibit electrophilic character. For instance, the carbon atoms of the cyclohexene (B86901) ring, particularly when adjacent to an activating group, can be susceptible to nucleophilic attack. wjarr.com Furthermore, intermediates formed during oxidation reactions can create highly electrophilic centers, facilitating subsequent reactions with nucleophiles.

Oxidation and Bioreduction Processes

The this compound core can undergo various oxidation and reduction reactions, including those mediated by biological systems, leading to structurally diverse products.

Formation and Reactivity of Hydroperoxide Intermediates

The oxidation of tetrahydrocarbazole derivatives can proceed through the formation of hydroperoxide intermediates. For example, photocatalyzed oxidation of a tetrahydrocarbazole with elemental oxygen can generate a hydroperoxide. nih.gov This intermediate is key to a reaction method known as C-H functionalization via Intermediate PeroxideS (CHIPS). nih.gov In this process, the hydroperoxide is formed and then activated by an acid catalyst, which facilitates substitution with a nucleophile, such as an aniline (B41778). nih.gov This two-step procedure allows for the convenient functionalization of the tetrahydrocarbazole scaffold. nih.gov The initial oxidation step to form the hydroperoxide is often accomplished using visible light and a photosensitizer. nih.gov

Enzymatic Bioreduction and Stereoselective Transformations

Enzymatic processes offer a powerful tool for the stereoselective transformation of tetrahydrocarbazole derivatives. Ketoreductases (KREDs), a class of enzymes, have been successfully employed for the bioreduction of ketone precursors to produce chiral alcohols with high enantiomeric excess. For instance, the enzymatic reduction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one can yield the corresponding chiral alcohol. Engineered ketoreductases can exhibit high conversion rates and stereoselectivity. nih.gov This biocatalytic approach is environmentally friendly and can be coupled with other enzymatic reactions to create diverse bicyclic nitrogen heterocycles. nih.gov

Another class of enzymes, imine reductases (IREDs), can catalyze the reductive amination of carbonyl compounds, including those on a tetrahydrocarbazole framework, with hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines. d-nb.info

Cyclization and Ring-Forming Reactions

The tetrahydrocarbazole skeleton is a valuable building block for the synthesis of more complex, fused heterocyclic systems through cyclization reactions. wikipedia.org A common method for synthesizing the initial tetrahydrocarbazole ring itself is the Fischer indole (B1671886) synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone derivative of cyclohexanone (B45756). wjarr.comyoutube.com

Starting from a functionalized tetrahydrocarbazole, further rings can be appended. For example, 1-oxo-1,2,3,4-tetrahydrocarbazoles can be synthesized via an acid-catalyzed ring closure of 3-indolebutyric acid. wjarr.com In one specific application, 6-Chloro-1-oxo-1,2,3,4-tetrahydrocarbazole was reacted with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid to yield 2-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile. nih.gov This type of reaction demonstrates how the core structure can be elaborated into more complex molecules.

Intermolecular and Intramolecular Coupling Reactions

The this compound scaffold is amenable to various coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions can be either intermolecular (between two different molecules) or intramolecular (within the same molecule).

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently used to introduce aryl groups at various positions on the carbazole nucleus. This involves the reaction of a halogenated carbazole derivative with an arylboronic acid in the presence of a palladium catalyst. The modular nature of carbazoles allows for their structural manipulation, and adding aryl groups at the 3 and 6 positions can tune the electronic properties and prevent undesirable side reactions like dimerization. nsf.gov

Furthermore, the hydroperoxide intermediates discussed in section 3.2.1 can undergo acid-catalyzed coupling reactions with various nucleophiles. nih.gov This allows for the formation of a new C-C bond from C-H bonds without the need for a redox-active catalyst. nih.gov The reaction of a tetrahydrocarbazole hydroperoxide with an aniline nucleophile is a prime example of this intermolecular coupling. nih.gov Intramolecular versions of such reactions can also lead to the formation of new ring systems.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have identified key molecular features that are crucial for their various biological effects.

Key Research Findings:

Antimicrobial Activity: Research into carbazole (B46965) derivatives has highlighted the importance of specific substitutions for antimicrobial efficacy. For instance, in a study of carbazoloquinones, a derivative featuring a methyl group at the C-2 position and a chloro group at the C-6 position (6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione) demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). iosrjournals.org This finding underscores the positive contribution of the C-6 chloro substitution, a core feature of the parent compound, to antibacterial action. iosrjournals.org Another study on 6-chloro-9H-carbazol derivatives linked with 1,3,4-oxadiazole (B1194373) scaffolds also reported good antimicrobial activity, particularly against E. coli and C. albicans. mdpi.com

Antitubercular Activity: Preliminary SAR studies on 2-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives suggest that the tetrahydrocarbazole framework is essential for bioactivity, likely engaging in π-π stacking or hydrogen bonding with the mycobacterial target. arkat-usa.org The presence of a ketone group at the 1-position is thought to enhance electronic properties and facilitate target binding through hydrogen bonds. Furthermore, the chloro substitution is believed to increase lipophilicity, which may aid in the penetration of the M. tuberculosis cell wall. arkat-usa.org

Acetylcholinesterase (AChE) Inhibition: In the quest for potential Alzheimer's disease treatments, SAR studies have been conducted on 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives. epa.gov These studies, which evaluated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), found that specific substitutions at the 6-position, such as an amino group, were key to achieving selective AChE inhibition. epa.gov

Neuropeptide Y1 (NPY1) Receptor Antagonism: The tetrahydrocarbazole template has been successfully modified to create a class of potent Neuropeptide Y1 (NPY1) receptor antagonists. nih.govresearchgate.netsigmaaldrich.com The SAR of this series indicated that appropriate "decoration" of the tetrahydrocarbazole scaffold was crucial for achieving good in vitro potency. nih.govresearchgate.net

Interactive Data Table: SAR Insights for Tetrahydrocarbazole Derivatives

| Derivative Class | Key Structural Features | Biological Activity | Reference |

| 6-Chloro-carbazoloquinones | Chloro group at C-6, Methyl group at C-2 | Antibacterial (Anti-MRSA) | iosrjournals.org |

| 2-Chloro-tetrahydrocarbazol-1-ones | Tetrahydrocarbazole core, Ketone at C-1, Chloro group | Antitubercular | arkat-usa.org |

| 6-Amino-tetrahydrocarbazoles | Amino group at C-6 | Selective AChE Inhibition | epa.gov |

| Substituted Tetrahydrocarbazoles | Varied substitutions on the core scaffold | NPY-1 Antagonism | nih.govresearchgate.netsigmaaldrich.com |

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and explain the biological activity of molecules like this compound. Techniques such as molecular docking and QSAR provide a microscopic view of drug-receptor interactions and quantitative models for activity prediction.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This simulation helps in understanding the binding mode and affinity of the ligand. Studies on tetrahydrocarbazole derivatives have utilized docking to predict their interaction with various biological targets. For example, derivatives have been docked into the active sites of targets like acetylcholinesterase and the tuberculosis protein Pks13 to rationalize their inhibitory activity. arkat-usa.org

The stability of a protein-ligand complex is governed by various non-covalent interactions. Analysis of these interactions is crucial for understanding the basis of a compound's activity and for guiding further drug design. Key interactions identified in docking studies of carbazole derivatives include:

Hydrogen Bonds: These are critical for the stability of protein-ligand complexes. nih.gov In docking studies of tetrahydrocarbazole derivatives with acetylcholinesterase, hydrogen bonds between the ligand and key amino acid residues in the enzyme's active site were observed. The nitrogen atom of the carbazole ring and substituent groups are often involved in forming these bonds. arkat-usa.org

Hydrophobic Interactions: These interactions are formed between nonpolar regions of the ligand and the protein, contributing significantly to binding affinity by releasing ordered water molecules. researchgate.net The aromatic rings of the carbazole nucleus are well-suited to form favorable hydrophobic and π-π stacking interactions within a receptor's binding pocket. arkat-usa.org

Salt Bridges: These are strong interactions between oppositely charged groups on the ligand and protein. nih.gov In derivatives with ionizable groups, salt bridges can act as a crucial anchor, locking the ligand into the binding site. nih.gov

Halogen Bonds: The chlorine atom on the this compound scaffold can participate in halogen bonding, an underappreciated but significant non-covalent interaction that can contribute to binding affinity.

Interactive Data Table: Common Protein-Ligand Interactions

| Interaction Type | Description | Role in Binding | Reference |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Key for specificity and stability of the complex. | nih.govresearchgate.net |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Major contributor to binding energy. | researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Orients the ligand within the binding pocket. | arkat-usa.org |

| Salt Bridge | A bond between oppositely charged residues that are sufficiently close to each other to experience electrostatic attraction. | Anchors the ligand in the active site. | nih.gov |

| Halogen Bond | A non-covalent interaction between a halogen atom and a Lewis base. | Can enhance binding affinity and specificity. |

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

3D-QSAR studies have been successfully applied to various heterocyclic scaffolds to understand the relationship between molecular properties and biological activity. journalspress.comnih.gov These studies generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are predicted to either increase or decrease activity.

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov The process involves aligning the molecules and then calculating the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each molecule and a probe atom at various grid points. The resulting data is analyzed using statistical methods like Partial Least Squares (PLS) to generate a predictive model. The model is visualized as 3D contour maps, where different colored regions indicate areas where, for example, bulky groups or positive charges would be favorable or unfavorable for activity. nih.gov

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov CoMSIA uses a Gaussian function for the distance dependence between the probe atom and the molecule's atoms, which avoids some of the issues with the steep potential functions used in CoMFA. nih.gov This often results in more readily interpretable contour maps. The CoMSIA model also provides a visual representation of where modifications to the hydrophobicity or hydrogen bonding potential of the lead compound could lead to improved biological activity. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic and structural properties of molecules, offering insights that are crucial for understanding structure-activity relationships (SAR). By solving the Schrödinger equation within a framework of electron density, DFT calculations can predict molecular geometries, electronic distributions, and other key parameters with a high degree of accuracy. These theoretical findings are invaluable for rational drug design and the development of new chemical entities.

In the study of "this compound" and its derivatives, DFT calculations provide a molecular-level understanding of how structural modifications influence the compound's behavior. The following subsections detail the application of DFT in elucidating the structural and electronic properties of this carbazole derivative.

Optimized Molecular Geometry

The optimization of the molecular geometry of "this compound" using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G**), provides the most stable three-dimensional arrangement of the atoms. This optimized structure is the foundation for calculating all other electronic properties. Key geometric parameters include bond lengths, bond angles, and dihedral angles.

Bond Lengths and Angles:

Interactive Table: Representative Bond Lengths and Angles

| Parameter | Atoms Involved | Typical Value (Å or °) | Significance |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å | Indicates the aromatic character of the ring. |

| Bond Length | C-N (pyrrole) | ~1.38 Å | Reflects the delocalization of the nitrogen lone pair. |

| Bond Length | C-Cl | ~1.74 Å | A key parameter for understanding the effect of the halogen substituent. |

| Bond Angle | C-N-C (pyrrole) | ~108 - 110° | Defines the geometry of the nitrogen-containing ring. |

| Bond Angle | C-C-C (cyclohexene) | ~109 - 112° | Determines the conformation of the saturated ring. |

Note: The values presented are typical and may vary based on the specific computational method and basis set used. The data for the parent compound can be found in crystallographic studies. nih.govresearchgate.net

Dihedral Angles:

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters derived from DFT calculations. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nankai.edu.cn In the context of drug design, these parameters can provide insights into the potential for charge-transfer interactions with biological macromolecules. Theoretical calculations on various carbazole derivatives have shown that the nature and position of substituents can significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. nankai.edu.cnnih.gov

Interactive Table: Calculated Frontier Orbital Energies

| Parameter | Typical Energy (eV) | Significance |

| HOMO Energy | -5.0 to -6.0 | Relates to the ionization potential and electron-donating character. |

| LUMO Energy | -1.0 to -2.0 | Relates to the electron affinity and electron-accepting character. |

| HOMO-LUMO Gap | 3.0 to 5.0 | Indicates chemical reactivity, polarizability, and kinetic stability. nankai.edu.cn |

Note: These are representative values for carbazole derivatives and the actual values for "this compound" would require specific DFT calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These areas are prone to electrophilic attack. In "this compound," the region around the nitrogen atom and the chlorine atom are expected to be electron-rich. nih.govresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These areas are susceptible to nucleophilic attack. The hydrogen atom attached to the nitrogen (N-H) is typically a site of positive potential. researchgate.net

Green: Regions of neutral or near-zero potential.

By analyzing the MEP map, researchers can identify the parts of the molecule that are likely to engage in hydrogen bonding and other non-covalent interactions with a biological target. This information is critical for understanding the binding mode of the compound and for designing derivatives with improved affinity and selectivity. uni-muenchen.de

Biological Activities and Mechanistic Investigations of 6 Chloro 2,3,4,9 Tetrahydro 1h Carbazole and Its Analogues

Anticancer and Antitumor Properties

The carbazole (B46965) scaffold is a prominent feature in numerous biologically active compounds, both from natural and synthetic origins, that have been investigated for their potential as anticancer agents. nih.gov Derivatives of the carbazole nucleus have demonstrated a range of cytotoxic and antiproliferative effects against various cancer cell lines. nih.govnih.gov The anticancer mechanisms attributed to some carbazole derivatives are diverse and include the induction of cell cycle arrest, intercalation into DNA, inhibition of topoisomerase enzymes, disruption of mitochondrial function, and the induction of apoptosis. nih.govnih.gov

The specific molecular mechanisms underlying the cytotoxic effects of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole are not yet fully elucidated in publicly available research. However, studies on analogous carbazole structures provide a framework for potential mechanisms of action.

While a number of carbazole derivatives have been shown to exert their anticancer effects through the inhibition of topoisomerase II, there is currently a lack of direct scientific literature specifically demonstrating that this compound functions as a DNA intercalator or a topoisomerase inhibitor. nih.gov Symmetrically substituted carbazole derivatives, for instance, have been identified as catalytic inhibitors of topoisomerase II. nih.gov

The induction of apoptosis (programmed cell death) and the arrest of the cell cycle are common mechanisms of action for many anticancer compounds. For example, the synthetic carbazole derivative LCY-2-CHO has been shown to induce apoptosis in human monocytic leukemia cells through a caspase-dependent mitochondrial pathway. nih.gov This is evidenced by an increase in the sub-G1 cell population, DNA laddering, cleavage of Bid, collapse of the mitochondrial transmembrane potential, and the activation of caspase-3. nih.gov While these findings on a related carbazole compound are significant, direct studies confirming the ability of this compound to induce apoptosis or cell cycle arrest have not been identified in the current body of research.

The modulation of critical signaling pathways that control cell proliferation and survival is a key strategy in cancer therapy. However, there is no specific information available from the reviewed sources that details the effects of this compound on signaling pathways involving phosphorylated ERK (pERK) or phosphorylated retinoblastoma protein (pRb).

A significant area of investigation into the biological activity of this compound analogues has been their interaction with sirtuins, a class of histone deacetylase enzymes.

Notably, This compound-1-carboxamide , a direct analogue of the subject compound, has been identified as a potent and selective inhibitor of SIRT1.

| Compound | Target | IC50 | Reference |

| This compound-1-carboxamide | SIRT1 | 79 nM | nih.gov |

SIRT1 is known to play a role in tumorigenesis, primarily through its modulation of the tumor suppressor protein p53. nih.gov SIRT1 deacetylates p53 at lysine (B10760008) 382, which leads to the negative regulation of its transactivation activity and can attenuate p53-dependent apoptosis in response to cellular stress. nih.gov

The inhibition of SIRT1 by compounds such as this compound-1-carboxamide is expected to increase the acetylation of p53. nih.gov This increased acetylation at key lysine residues, such as K382, can lead to the stabilization and activation of p53. nih.gov Activated p53 can then transcriptionally regulate its target genes, which can, in turn, induce cell cycle arrest or apoptosis, providing a plausible mechanism for the anticancer effects of SIRT1 inhibitors. nih.gov

Selective Inhibition of Sirtuin Enzymes (SIRT1, SIRT2)

Antimicrobial Efficacy

Derivatives of this compound have been the subject of numerous studies to determine their effectiveness against a range of microbial pathogens. These investigations have unveiled a broad spectrum of activity, encompassing antibacterial, antifungal, and antiviral properties.

Antibacterial Spectrum and Mechanisms of Action

Analogues of this compound have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative, 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione, demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 50 µg/mL, and against Staphylococcus aureus (MTCC 96) with an MIC of 100 µg/mL. nih.gov This highlights the potential of these compounds in combating antibiotic-resistant bacterial strains. In contrast, the isomeric 6-chloro-3-methyl-1H-carbazole-1,4(9H)-dione showed no antimicrobial activity against the tested bacteria, indicating that the substituent position on the carbazole ring is crucial for its antibacterial effect. nih.gov

Further studies on novel carbazole derivatives combined with a 1,3,4-oxadiazole (B1194373) moiety, derived from carprofen (B1668582) (a 6-chloro-9H-carbazol-2-yl propanoic acid), have also revealed good antimicrobial activity. nih.govsigmaaldrich.com One such derivative, compound 4a in the study, was particularly active against Escherichia coli, a Gram-negative bacterium, with a MIC of 1.25 mg/mL. nih.gov The introduction of an imidazole (B134444) moiety to the carbazole structure has also been shown to be favorable for antibacterial efficacy against a panel of bacteria including S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, and B. proteus, with MIC values ranging from 1–8 µg/mL. researchgate.net The lipophilic nature of these carbazole compounds may facilitate their passage through the microbial biological membranes, thereby inhibiting their growth. researchgate.net

Antibacterial Activity of this compound Analogues

| Compound/Analogue | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione | Methicillin-resistant Staphylococcus aureus (MRSA) | 50 µg/mL | nih.gov |

| 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione | Staphylococcus aureus (MTCC 96) | 100 µg/mL | nih.gov |

| Carprofen-derived 1,3,4-oxadiazole (cpd 4a) | Escherichia coli | 1.25 mg/mL | nih.gov |

| N-substituted carbazole with imidazole moiety | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1–8 µg/mL | researchgate.net |

Antifungal Activity

The antifungal potential of this compound analogues has also been a focus of research. Studies have shown that some members of the carbazole series exhibit a broad spectrum of antifungal activity. nih.gov For example, a carprofen-derived 1,3,4-oxadiazole, compound 5c, demonstrated a potent antifungal effect against Candida albicans with a MIC of 0.625 mg/mL. nih.gov The introduction of a 1,2,4-triazole (B32235) moiety to the carbazole structure has been observed to increase antifungal activity against C. albicans, with MIC values of 2–4 µg/mL. researchgate.net Furthermore, a carbazole triazolium compound, which is a quaternization product of the triazole derivative, displayed excellent antifungal activity against all tested strains with MICs ranging from 1.0 to 64 µg/mL. researchgate.net

Antifungal Activity of this compound Analogues

| Compound/Analogue | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Carprofen-derived 1,3,4-oxadiazole (cpd 5c) | Candida albicans | 0.625 mg/mL | nih.gov |

| N-substituted carbazole with 1,2,4-triazole moiety | Candida albicans | 2–4 µg/mL | researchgate.net |

| Carbazole triazolium compound | Various fungal strains | 1.0–64 µg/mL | researchgate.net |

Antiviral Potentials (e.g., HCV NS5B enzyme, Human Papillomavirus)

The antiviral properties of this compound and its analogues have been investigated, revealing promising activity against several viruses. A novel class of Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase inhibitors containing the 2,3,4,9-tetrahydro-1H-carbazole scaffold has been designed and synthesized. nih.gov The optimization of these compounds showed that the 1,2,3,4-tetrahydro-cyclopenta[b]indole scaffold was slightly more potent than the corresponding 2,3,4,9-tetrahydro-1H-carbazole, with one analogue displaying an IC50 of 550 nM against the HCV NS5B enzyme. nih.gov

Furthermore, a specific derivative, N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, demonstrated a broad-spectrum antiviral activity. google.com This compound was particularly effective in inhibiting the episomal maintenance of human papillomaviruses (HPV). google.com The 6-chloro substituted derivatives, especially the (R)-enantiomers, showed impressive anti-HPV activity. google.com

Neuroprotective Applications and Alzheimer's Disease Research

The potential of this compound derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease, is an active area of investigation. The dysfunction of acetylcholine-containing neurons is a significant contributor to the cognitive decline seen in Alzheimer's disease, making the development of cholinesterase inhibitors a key therapeutic strategy. nih.gov

Cholinesterase Enzyme Inhibition

A series of 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In this study, an amino derivative, a methylamino derivative, and a butyl nitro derivative were identified as selective AChE inhibitors when compared to the standard drug donepezil. nih.gov This selective inhibition of AChE is a desirable characteristic for potential anti-Alzheimer's agents.

Modulation of Receptor Activity

Analogues of this compound have been found to interact with various receptors, suggesting their potential as modulators of receptor activity. Research has particularly highlighted their affinity for serotonin (B10506) and adrenergic receptors.

An investigation into 1,2,3,4-tetrahydrocarbazoles as ligands for the human 5-HT6 serotonin receptor revealed that N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole binds with high affinity (Ki = 29 nM) and acts as a 5-HT6 antagonist. nih.gov Another study identified (+/-) 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole as a selective agonist for the serotonin 5-HT1D receptor. nih.gov

In addition to serotonin receptors, derivatives of the tetrahydrocarbazole scaffold have been developed as ligands for α1-adrenergic receptor subtypes. A series of new 1,2,3,9-tetrahydro-4H-carbazol-4-ones were synthesized with the aim of discriminating between the α1A, α1B, and α1D-adrenergic receptor subtypes. researchgate.net

5-HT1F Receptor Agonism

The serotonin 1F (5-HT1F) receptor has emerged as a significant target for the development of novel anti-migraine therapies. While specific research on the 5-HT1F receptor agonism of this compound is not extensively documented in publicly available literature, the broader class of tetrahydrocarbazole derivatives has been investigated for its interaction with serotonin receptors. For instance, studies on conformationally-constrained analogues of benzenesulfonyltryptamine, which incorporate a 1,2,3,4-tetrahydrocarbazole (B147488) framework, have demonstrated affinity for the 5-HT6 receptor. nih.gov

In one such study, various arylsulfonyl substituents on the 9H-1,2,3,4-tetrahydrocarbazole scaffold were explored, revealing that the 4-(N,N-dimethylaminomethyl) group was not essential for binding. nih.gov Notably, the derivative N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole was identified as a high-affinity ligand for the 5-HT6 receptor, with a Ki value of 29 nM, and exhibited antagonist properties in a cAMP hydrolysis assay. nih.gov Although this research focused on the 5-HT6 receptor, it underscores the potential of the tetrahydrocarbazole scaffold to serve as a template for designing ligands that can interact with various serotonin receptor subtypes. Further investigation is warranted to specifically elucidate the 5-HT1F receptor binding profile and functional activity of this compound and its analogues.

Neuropeptide Y-1 Antagonism

The Neuropeptide Y (NPY) Y1 receptor is implicated in various physiological processes, and its antagonists are of interest for their potential therapeutic applications. Research into carbazole derivatives has identified them as a promising class of NPY Y1 receptor antagonists. A study focused on the synthesis and structure-activity relationship (SAR) of a series of carbazole derivatives demonstrated their potential to act as high-affinity NPY Y1 antagonists. nih.gov

Through strategic chemical modifications, researchers were able to modulate the physicochemical properties of these carbazole-based compounds. nih.gov This optimization led to the identification of a potent NPY Y1 antagonist with the desirable characteristics of high brain penetration and moderate oral bioavailability. nih.gov While the specific activity of this compound was not detailed in this particular study, the findings strongly suggest that the carbazole scaffold is a viable starting point for the design of novel NPY Y1 antagonists. The chloro-substitution at the 6-position of the tetrahydrocarbazole ring could potentially influence the compound's binding affinity and pharmacokinetic profile, making it an interesting candidate for further investigation in this area.

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the discovery of new antitubercular agents. Carbazole derivatives have been explored for their potential to address this therapeutic challenge. nih.gov Research has demonstrated that certain carbazole derivatives exhibit activity against Mycobacterium tuberculosis. nih.gov